molecular formula C75H149N3O38 B8114326 Azido-PEG36-acid

Azido-PEG36-acid

Cat. No.: B8114326
M. Wt: 1701.0 g/mol
InChI Key: OMOJZHCLFGVJEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Azido-PEG36-acid is a polyethylene glycol (PEG) derivative containing an azide group and a terminal carboxylic acid group. This compound is primarily used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs) and other bio-conjugation applications. The hydrophilic PEG spacer enhances solubility in aqueous media, making it a versatile tool in various chemical and biological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Azido-PEG36-acid is synthesized through a series of chemical reactions involving the functionalization of PEG with azide and carboxylic acid groups. The general synthetic route includes:

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions with optimized conditions to ensure high yield and purity. The process typically includes:

Chemical Reactions Analysis

Types of Reactions

Azido-PEG36-acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Azido-PEG36-acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a linker in the synthesis of complex molecules and polymers.

    Biology: Facilitates the conjugation of biomolecules for studying protein-protein interactions and cellular processes.

    Medicine: Employed in the development of drug delivery systems and targeted therapies, particularly in the synthesis of PROTACs for selective protein degradation.

    Industry: Utilized in the production of functionalized materials and nanotechnology applications .

Mechanism of Action

Azido-PEG36-acid exerts its effects through its functional groups:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Azido-PEG36-acid stands out due to its longer PEG chain, which provides greater solubility and flexibility in aqueous media. This makes it particularly useful in applications requiring high solubility and extended reach, such as in the synthesis of large biomolecules and drug delivery systems .

Properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C75H149N3O38/c76-78-77-2-4-82-6-8-84-10-12-86-14-16-88-18-20-90-22-24-92-26-28-94-30-32-96-34-36-98-38-40-100-42-44-102-46-48-104-50-52-106-54-56-108-58-60-110-62-64-112-66-68-114-70-72-116-74-73-115-71-69-113-67-65-111-63-61-109-59-57-107-55-53-105-51-49-103-47-45-101-43-41-99-39-37-97-35-33-95-31-29-93-27-25-91-23-21-89-19-17-87-15-13-85-11-9-83-7-5-81-3-1-75(79)80/h1-74H2,(H,79,80)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMOJZHCLFGVJEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C75H149N3O38
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1701.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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